

Phenotypic characteristics of GPR84 gene knockout mice

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An In-depth Technical Guide to the Phenotypic Characteristics of GPR84 Gene Knockout Mice

Introduction

G protein-coupled receptor 84 (GPR84) is a Gi/o-coupled receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia.[1][2] Its expression is significantly upregulated under inflammatory conditions, suggesting a pivotal role in the immune response.[1][3][4][5] GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9-14, positioning it as a key sensor linking metabolic status to immune function.[6][7] The study of GPR84 gene knockout (KO) mice has been instrumental in elucidating its physiological and pathophysiological functions, revealing complex and sometimes context-dependent roles in metabolism, inflammation, and neurological processes. This guide provides a comprehensive overview of the reported phenotypic characteristics of GPR84 KO mice, targeted at researchers, scientists, and drug development professionals.

Metabolic Phenotype

The role of GPR84 in metabolic homeostasis is multifaceted, with knockout studies revealing significant impacts on lipid metabolism, glucose tolerance, and energy expenditure, particularly under conditions of metabolic stress.

Body Weight and Composition: The effect of GPR84 deletion on body weight appears to be dependent on age and diet. While some studies report no differences in body weight between

wild-type (WT) and GPR84 KO mice on control, MCFA-rich, or LCFA-rich diets[8], others have found that GPR84-deficient mice are leaner when fed a high-fat diet (HFD).[9][10] In contrast, aged (13-month-old) GPR84 KO mice exhibit a marked increase in body weight and fat storage compared to their WT counterparts.[11]

Glucose and Lipid Homeostasis: GPR84 KO mice on an HFD have been shown to exhibit hyperglycemia and hyperlipidemia, despite being leaner, along with lower plasma levels of insulin and glucagon-like peptide-1 (GLP-1).[9][10] Aged GPR84 KO mice also display impaired insulin sensitivity.[11] The knockout mice show altered lipid distribution; when fed an MCFA diet, they have increased hepatic triglyceride content, and on an LCFA diet, they show increased myocardial triglyceride accumulation.[1][8]

Brown Adipose Tissue (BAT) and Thermogenesis: GPR84 plays a crucial role in the function of brown adipose tissue. Mice lacking GPR84 show increased lipid accumulation in BAT, leading to reduced BAT activity and a decreased ability to maintain body temperature upon cold exposure.[11] This phenotype is linked to mitochondrial dysfunction within the brown adipocytes, characterized by diminished expression of thermogenic genes (e.g., Ucp1, Dio2) and reduced oxygen consumption.[11]

Skeletal Muscle Metabolism: In skeletal muscle, GPR84 deletion leads to a significant impairment in the intrinsic respiratory capacity of mitochondria when mice are fed an MCFA-enriched diet.[12]

Quantitative Metabolic Data Summary

Parameter	Model / Diet	GPR84 KO Phenotype vs. WT	Reference
Body Weight	High-Fat Diet (HFD)	Leaner	[9][10]
Aged (13 months)	Increased body weight and fat storage	[11]	
MCFA or LCFA Diet	No difference	[8]	
Plasma Glucose	High-Fat Diet (HFD)	Hyperglycemia	
Plasma Lipids	High-Fat Diet (HFD)	Hyperlipidemia	[9][10]
Insulin Sensitivity	Aged (13 months)	Impaired	[11]
Glucose Tolerance	MCFA or LCFA Diet	No difference	[8]
MCFA-enriched Diet	Mild impairment	[12]	
Triglycerides	MCFA Diet	Increased in liver	
LCFA Diet	Increased in myocardium	[8]	
BAT Activity	Cold Exposure	Reduced activity, increased lipid accumulation	[11]
Mitochondria	Skeletal Muscle (MCFA diet)	Impaired respiratory capacity	[12]

Inflammatory and Immunological Phenotype

GPR84 is widely regarded as a pro-inflammatory receptor. Its absence in knockout mice generally leads to an attenuated inflammatory response across various models.

Macrophage Function: GPR84 deficiency significantly alters macrophage behavior.

Lipopolysaccharide (LPS)-stimulated macrophages from GPR84 KO mice exhibit attenuated expression of several pro-inflammatory mediators, including TNF- α , IL-1 β , and IL-6.[13][14][15]

The receptor's activation is known to enhance phagocytosis; this function is impaired in macrophages lacking GPR84.[4][6]

Systemic and Tissue-Specific Inflammation: In a model of concanavalin A-induced autoimmune liver injury, GPR84 KO mice are protected, showing reduced serum levels of ALT and AST, diminished liver damage, and decreased apoptosis.[16][17] This protection is associated with significantly lower expression of inflammatory cytokines like MCP-1 and TNF- α and reduced infiltration of Kupffer cells and monocytes into the liver.[2][17] Similarly, GPR84 deficiency can mitigate inflammation in skin wounds.[13][18]

T-Cell Response: The role of GPR84 in adaptive immunity, particularly T-cell polarization, is less clear, with some conflicting reports. An early study reported that T-cells from GPR84 KO mice produced higher levels of the Th2 cytokine IL-4 upon stimulation, suggesting that GPR84 signaling may normally promote a Th1-polarizing environment.[19][20] However, other studies have not observed this difference.[7]

Quantitative Inflammation & Immunology Data Summary

Parameter	Model / Cell Type	GPR84 KO Phenotype vs. WT	Reference
Pro-inflammatory Cytokines	LPS-stimulated Macrophages	Attenuated expression (TNF- α , IL-1 β , IL-6)	[14]
(TNF- α , MCP-1)	Con A-induced Liver Injury	Significantly lower expression in liver	[2][17]
Liver Enzymes (ALT, AST)	Con A-induced Liver Injury	Reduced serum levels	[16][17]
Immune Cell Infiltration	Con A-induced Liver Injury	Reduced Kupffer cells and monocytes	[17]
Phagocytosis	Macrophages	Impaired	[4][6]
IL-4 Production	CD3-stimulated T cells	Increased	[19][20]

Neurological Phenotype

The neurological consequences of GPR84 deletion are highly context-dependent, revealing a complex role for this receptor in the central nervous system.

Neuroinflammation and Neurodegeneration: In the APP/PS1 transgenic mouse model of Alzheimer's disease, GPR84 is upregulated in microglia surrounding amyloid plaques.[21] Surprisingly, the absence of GPR84 in these mice leads to an accelerated cognitive decline and exacerbates dendritic degeneration.[21][22] This occurs despite a reduction in the number of microglia recruited to the plaques, suggesting GPR84-mediated microglial responses may be protective in this specific pathology.[13][21]

Neuropathic Pain: GPR84 plays a significant pro-nociceptive role. Following partial sciatic nerve ligation, a model for neuropathic pain, WT mice develop significant mechanical and thermal hypersensitivity. In contrast, GPR84 KO mice do not develop these pain-like behaviors, indicating that the receptor is essential for the establishment of chronic pain in this model.[14][15]

Sickness Behavior and EAE: In models of LPS-induced sickness behavior and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, GPR84 deletion did not result in any significant difference in disease severity or behavioral outcomes compared to WT mice.[21][22]

Quantitative Neurological Data Summary

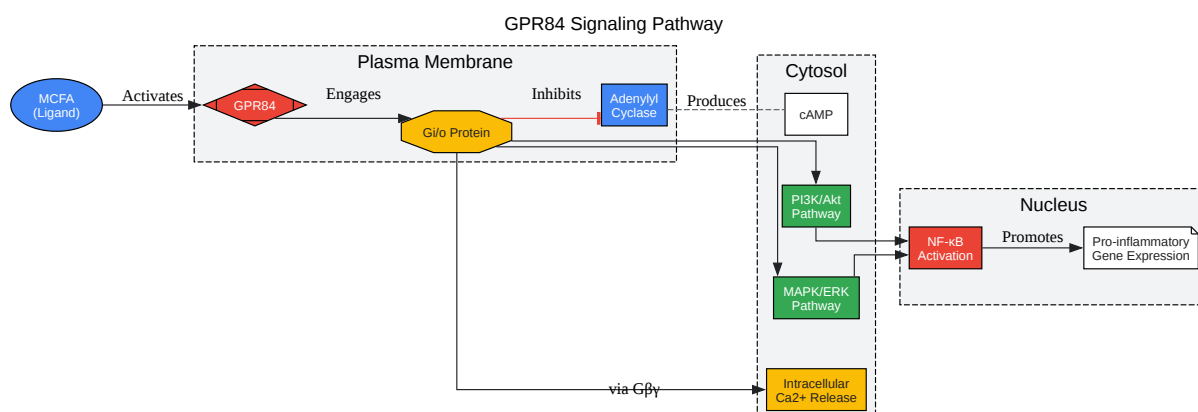
Parameter	Model	GPR84 KO Phenotype vs. WT	Reference
Cognitive Performance	APP/PS1 (Alzheimer's Model)	Accelerated decline	[21][22]
Microgliosis	APP/PS1 (Alzheimer's Model)	Reduced	[21][22]
Dendritic Degeneration	APP/PS1 (Alzheimer's Model)	Increased	[21]
Pain Hypersensitivity	Partial Sciatic Nerve Ligation	Abolished (no development of pain)	[14]
Disease Severity	EAE Model	No difference	[22]
Sickness Behavior	LPS Injection	No difference	[22]

Signaling Pathways & Visualizations

GPR84 activation by MCFAs initiates several downstream signaling cascades, primarily through its coupling to the G*ai/o* subunit of heterotrimeric G proteins.[23]

GPR84 Signaling Cascade

Activation of the G*ai/o* pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14] GPR84 signaling also promotes the phosphorylation and activation of the PI3K/Akt and MAPK/ERK pathways.[2][4] Furthermore, GPR84 can induce the nuclear translocation of NF- κ B p65 and increase intracellular calcium levels, which contributes to its pro-inflammatory and metabolic effects.[1][4][11]



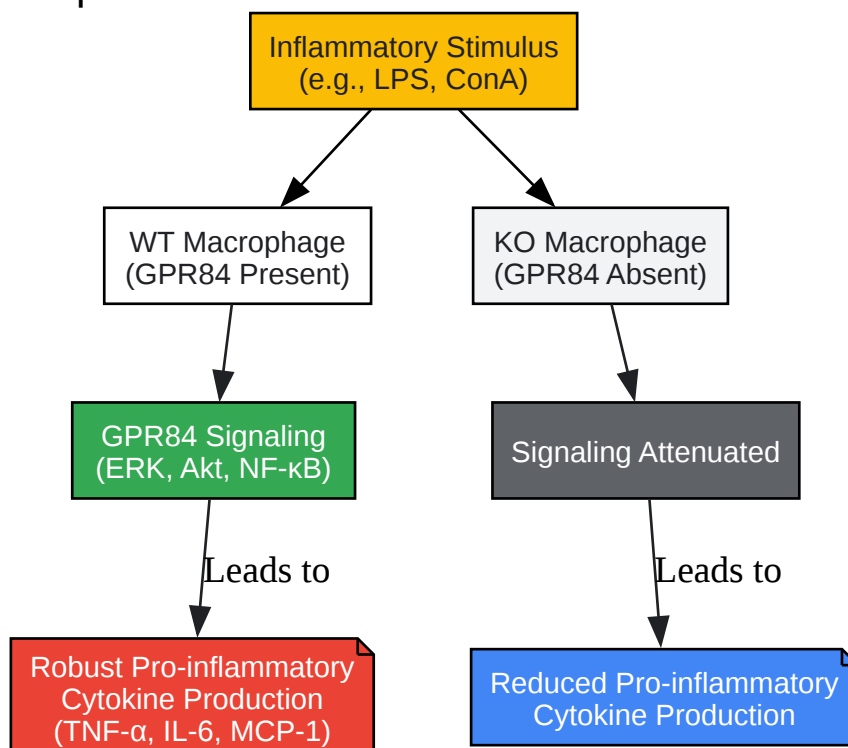
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GPR84 Signaling Pathway

Logical Flow: GPR84 KO and Attenuated Inflammation

The absence of GPR84 disrupts the normal inflammatory signaling cascade in myeloid cells. This diagram illustrates how GPR84 deletion leads to a reduced inflammatory response.

Impact of GPR84 Deletion on Inflammation



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Impact of GPR84 Deletion on Inflammation

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used in the characterization of GPR84 KO mice.

Metabolic Phenotyping

- Animal Models: GPR84 KO mice and WT littermates are often placed on various diets for several weeks, such as a high-fat diet (HFD, ~60% kcal from fat), a medium-chain fatty acid (MCFA) enriched diet, or a long-chain fatty acid (LCFA) enriched diet, to unmask metabolic phenotypes.[8][9]

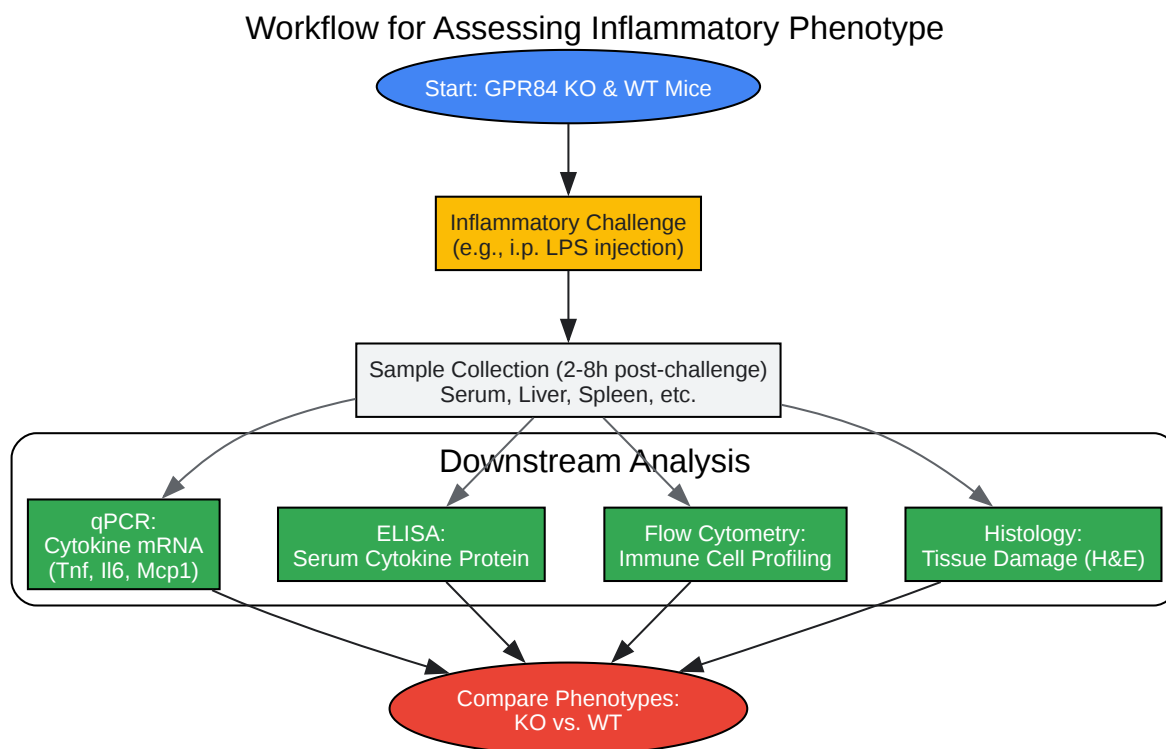
- Glucose and Insulin Tolerance Tests (GTT/ITT):
 - Mice are fasted overnight (for GTT) or for 4-6 hours (for ITT).
 - For GTT, a bolus of glucose (typically 2 g/kg body weight) is administered via intraperitoneal (i.p.) injection.
 - For ITT, a bolus of insulin (typically 0.75 U/kg body weight) is administered i.p.
 - Blood glucose levels are measured from the tail vein at baseline (0 min) and at specified time points (e.g., 15, 30, 60, 90, 120 min) post-injection using a glucometer.[\[8\]](#)[\[11\]](#)
- Biochemical Analyses: Plasma levels of triglycerides, non-esterified fatty acids (NEFA), total cholesterol, insulin, and GLP-1 are measured from blood samples using commercially available assay kits.[\[9\]](#)
- Mitochondrial Respiration: Skeletal muscle or BAT is harvested, and mitochondria are isolated via differential centrifugation. Oxygen consumption rates (OCR) are measured using a high-resolution respirometer (e.g., Oroboros Oxygraph) with various substrates and inhibitors (e.g., succinate, ADP, rotenone) to assess different states of respiration.[\[11\]](#)[\[12\]](#)[\[24\]](#)

Inflammation and Immunology Protocols

- LPS-Induced Endotoxemia: Mice are administered a single i.p. injection of LPS (e.g., 0.1-1 mg/kg). Tissues (e.g., adipose, bone marrow, lung) and blood are collected at various time points (e.g., 2 and 8 hours) to measure GPR84 expression and cytokine levels via qPCR or ELISA.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Concanavalin A (Con A)-Induced Liver Injury: To induce acute immune-mediated hepatitis, mice are injected intravenously with Con A (e.g., 15-20 mg/kg). Liver and serum are collected 8-24 hours later. Liver damage is assessed by H&E staining and measurement of serum ALT/AST levels. Inflammatory cell infiltration is analyzed by flow cytometry of isolated liver leukocytes, and cytokine expression is measured by qPCR.[\[2\]](#)[\[17\]](#)
- Macrophage Stimulation: Bone marrow-derived macrophages (BMDMs) are cultured from the bone marrow of GPR84 KO and WT mice. Cells are pre-treated with a pro-inflammatory stimulus (e.g., LPS 0.1 µg/ml for 2 hours) and then stimulated with a GPR84 agonist or

vehicle. Cell lysates are collected for Western blot analysis of signaling pathways (p-ERK, p-Akt), and supernatants are analyzed for cytokine secretion.[4][14]

Experimental Workflow Visualization



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Workflow for Assessing Inflammatory Phenotype

Conclusion

The GPR84 knockout mouse is a critical tool that has unveiled the receptor's significant pro-inflammatory functions and its complex role in metabolic regulation and neuropathology. While GPR84 deficiency is largely protective in models of acute inflammation and neuropathic pain, it can be detrimental in the contexts of chronic neurodegeneration and diet-induced metabolic dysfunction. These findings highlight GPR84 as a promising therapeutic target, where

antagonists could treat inflammatory diseases, but caution is warranted due to the potential for adverse effects on metabolism and CNS health. Future research should focus on dissecting the cell-type-specific roles of GPR84 using conditional knockout models to refine its therapeutic potential.

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